molecular formula C11H14N2O B1499220 1-Phenyl-1,4-diazepan-5-one CAS No. 55186-91-9

1-Phenyl-1,4-diazepan-5-one

Cat. No. B1499220
CAS RN: 55186-91-9
M. Wt: 190.24 g/mol
InChI Key: NQBVEGQURCFGSH-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C11H14N2O . It is a seven-membered heterocyclic compound containing two nitrogen atoms .


Synthesis Analysis

The synthesis of 1,4-diazepines, including this compound, has been a subject of interest for many scientists due to their medicinal importance . A new method for the synthesis of similar compounds from 2-amino-5-chloro benzophenone has been described under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered diazepine ring attached to a phenyl group . The molecular weight of this compound is 190.24 .


Chemical Reactions Analysis

1,4-Diazepines, including this compound, have been studied for their synthetic schemes and reactivity . These compounds are associated with a wide range of biological activities, which has led to active research in their synthesis and reactions .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 102-106 degrees Celsius . It has a density of 1.1±0.1 g/cm3 and a boiling point of 407.8±38.0 °C at 760 mmHg .

Mechanism of Action

While the specific mechanism of action for 1-Phenyl-1,4-diazepan-5-one is not mentioned in the search results, it is known that benzodiazepines, a class of compounds that includes 1,4-diazepines, work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system .

Safety and Hazards

1-Phenyl-1,4-diazepan-5-one can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-phenyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-6-8-13(9-7-12-11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBVEGQURCFGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653032
Record name 1-Phenyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55186-91-9
Record name 1-Phenyl-1,4-diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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